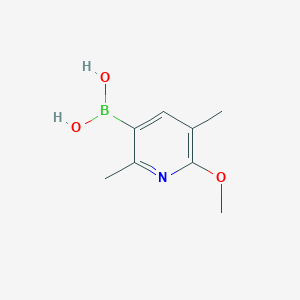
B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid
描述
B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a pyridine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
属性
CAS 编号 |
1393536-53-2 |
|---|---|
分子式 |
C8H12BNO3 |
分子量 |
181.00 g/mol |
IUPAC 名称 |
(6-methoxy-2,5-dimethylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3/c1-5-4-7(9(11)12)6(2)10-8(5)13-3/h4,11-12H,1-3H3 |
InChI 键 |
BGMMYPGEIDYDPH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1C)OC)C)(O)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid typically involves the borylation of the corresponding halogenated pyridine derivative. One common method is the halogen-metal exchange reaction followed by borylation. For instance, a halogenated pyridine can be treated with an organolithium reagent to form a lithium intermediate, which is then reacted with a boron-containing reagent such as triisopropyl borate to yield the desired boronic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of palladium-catalyzed borylation reactions under controlled conditions can also be employed to produce this compound on a larger scale .
化学反应分析
Types of Reactions: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: Boronic acids can be oxidized to form the corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, which facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols or Phenols: Formed through oxidation reactions.
科学研究应用
Chemistry: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid is extensively used in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura coupling. These reactions are crucial in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize biologically active molecules, including kinase inhibitors and receptor antagonists. These molecules have potential therapeutic applications in treating various diseases .
Industry: The compound is also used in the development of materials with specific electronic properties, such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
作用机制
The mechanism of action of B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
相似化合物的比较
3-Pyridinylboronic Acid: Similar in structure but lacks the methoxy and dimethyl substituents.
4-Methoxyphenylboronic Acid: Contains a methoxy group but is attached to a phenyl ring instead of a pyridine ring.
2-Methoxy-5-pyridineboronic Acid: Similar structure with a methoxy group at a different position on the pyridine ring.
Uniqueness: B-(6-Methoxy-2,5-dimethyl-3-pyridinyl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the properties of the resulting products in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


